2-Bromobenzylmagnesium bromide

Description

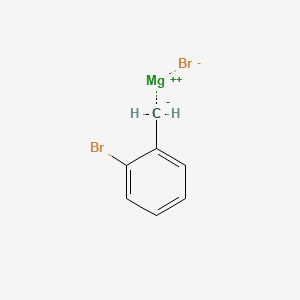

2-Bromobenzylmagnesium bromide (CAS: 56812-60-3) is a Grignard reagent widely used in organic synthesis for the formation of carbon-carbon bonds. Structurally, it consists of a benzyl group substituted with a bromine atom at the ortho position, attached to a magnesium bromide moiety. This compound is typically prepared via the reaction of 2-bromobenzyl bromide (CAS: 3433-80-5) with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert conditions .

Propriétés

IUPAC Name |

magnesium;1-bromo-2-methanidylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAWDDBPRRNVDO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1Br.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446186 | |

| Record name | 2-Bromobenzylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56812-60-3 | |

| Record name | 2-Bromobenzylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromobenzylmagnesium bromide is synthesized through the Grignard reaction, which involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous solvent. The preparation of this compound specifically involves the reaction of 2-bromobenzyl bromide with magnesium turnings in diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction conditions, such as temperature and solvent concentration, are carefully controlled to optimize yield and purity. The product is then typically purified through distillation or crystallization .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

2-Bromobenzylmagnesium bromide exhibits nucleophilic behavior toward carbonyl compounds and imines:

-

Aldehydes/Ketones : Reacts with carbonyl groups to form secondary/tertiary alcohols. For example, in anhydrous diethyl ether, it adds to benzophenone derivatives to yield triphenylmethanol analogs .

-

Chiral N-tert-Butanesulfinyl Imines : Undergoes stereoselective addition to tetralone-derived imines, achieving high diastereomeric ratios (>95:5). This reaction forms sulfinamide intermediates, pivotal for synthesizing dibenzoazaspiro compounds .

Reaction Conditions :

| Substrate | Solvent | Temperature | Diastereomeric Ratio | Yield (%) |

|---|---|---|---|---|

| N-sulfinyl imines | Diethyl ether | -78°C | >95:5 | 70–85 |

Cross-Coupling and Intramolecular Arylation

The reagent participates in palladium-catalyzed reactions to construct complex architectures:

-

Intramolecular N-Arylation : After nucleophilic addition to imines, the resulting intermediates undergo Pd-mediated cyclization to form dibenzoazaspiro frameworks. DFT calculations (B3LYP/6-31G*) confirm stereochemical outcomes, highlighting noncovalent interactions (e.g., C–H···π) as key drivers of selectivity .

-

Macrocycle Synthesis : Reacts with phthalonitrile derivatives to form tetrabenzotriazaporphyrins (TBTAPs), with potential side products like phthalimidine arising from hydrolysis .

Halogen Exchange and Substitution Reactions

-

C–O Cleavage in Benzyl Ethers : In tetrahydrofuran (THF), the reagent facilitates regioselective cleavage of methoxymethyl-protected benzyl ethers, forming di-Grignard intermediates. Ortho- and para-substituted substrates react faster than meta-substituted analogs .

-

Biphenyl Formation : Competing side reaction during Grignard reagent preparation, favored by high bromobenzene concentrations and elevated temperatures .

Side Reaction Optimization :

| Parameter | Effect on

Applications De Recherche Scientifique

2-Bromobenzylmagnesium bromide has a wide range of applications in scientific research:

Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.

Material Science: Employed in the preparation of polymers and advanced materials.

Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug intermediates.

Industrial Chemistry: Applied in the production of fine chemicals and specialty chemicals

Mécanisme D'action

The mechanism of action of 2-Bromobenzylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the presence of the bromine atoms, which can stabilize the intermediate species formed during the reaction .

Comparaison Avec Des Composés Similaires

Physical Properties:

- Molecular Weight : 274.24 g/mol .

- Commercial Availability : Typically supplied as a 0.25–0.5 M solution in diethyl ether .

- Handling : Highly reactive with moisture and oxygen, requiring storage under inert gas (e.g., argon) at low temperatures.

Comparison with Similar Compounds

Structural Analogs: Benzylmagnesium Bromide Derivatives

The reactivity and applications of 2-bromobenzylmagnesium bromide are best understood in comparison to other benzylmagnesium halides and Grignard reagents. Below is a detailed analysis:

Table 1: Comparison of Benzylmagnesium Bromide Derivatives

*Estimated based on structural similarity.

Reactivity Differences:

- Steric and Electronic Effects : The ortho-bromine substituent in this compound introduces steric hindrance, reducing nucleophilic attack rates compared to unsubstituted phenylmagnesium bromide. However, the electron-withdrawing bromine enhances electrophilic character at the benzyl carbon .

- Solvent Dependency : Unlike 3-bromobenzylmagnesium bromide (optimized in THF), the ortho isomer achieves higher diastereoselectivity in toluene due to reduced solvent coordination, favoring a six-membered transition state .

Functional Analog: 2-Chloro-5-pyridylzinc Bromide

Key Notes:

- This compound requires stricter handling than lithium or manganese bromides due to pyrophoric nature.

- Unlike domiphen bromide (a quaternary ammonium salt), Grignard reagents cannot be stored long-term without degradation .

Activité Biologique

2-Bromobenzylmagnesium bromide is an organomagnesium compound that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound, classified as a Grignard reagent, has garnered attention not only for its synthetic utility but also for its biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

- Chemical Formula : CHBrMg

- Molecular Weight : 274.24 g/mol

- Solubility : Soluble in diethyl ether and other organic solvents.

- Storage Conditions : Should be stored at low temperatures (2-8°C) due to its flammability and reactivity.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell walls and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 185.51 |

| Escherichia coli | 321.25 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 85.02 |

The above data suggests that the compound is particularly effective against MRSA, which is known for its resistance to conventional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that while some derivatives exhibit antimicrobial properties, they also possess cytotoxic effects that vary significantly among different compounds.

Table 2: Cytotoxic Effects of this compound Derivatives

| Compound | Cell Line | Cytotoxicity (% Viability) |

|---|---|---|

| This compound | RAW 264.7 (macrophages) | ~20% |

| Human fibroblasts | ~40% |

These results indicate that while some derivatives are less cytotoxic, they still pose risks to human cells at higher concentrations .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular components. The presence of the bromine atom enhances electrophilicity, allowing for nucleophilic attack by cellular nucleophiles such as thiols and amines.

Case Studies

- Antimicrobial Efficacy Against Biofilms : A study demonstrated the efficacy of a derivative of this compound in inhibiting biofilm formation by MRSA. The compound showed a twofold increase in potency compared to traditional antibiotics, suggesting potential applications in treating biofilm-associated infections .

- Inflammation Modulation : In vitro studies indicated that certain derivatives could modulate inflammatory responses in macrophages, reducing nitric oxide production significantly when compared to lipopolysaccharide (LPS) stimulated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.